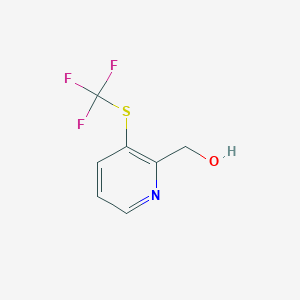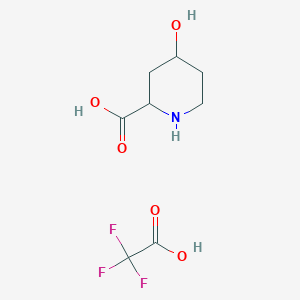
3,7-Dibromo-5-chloro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dibromo-5-chloro-1H-indazole: is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of bromine and chlorine atoms in the 3, 5, and 7 positions of the indazole ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromo-5-chloro-1H-indazole typically involves the bromination and chlorination of indazole derivatives. One common method includes:
Starting Material: The synthesis begins with 5-chloro-1H-indazole.
Bromination: The compound is subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and chlorination can enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dibromo-5-chloro-1H-indazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Nucleophilic Substitution: N-alkylated or N-arylated indazole derivatives.
Oxidation: Indazole oxides or hydroxylated indazoles.
Reduction: Dehalogenated indazole derivatives.
Applications De Recherche Scientifique
3,7-Dibromo-5-chloro-1H-indazole has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 3,7-Dibromo-5-chloro-1H-indazole depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Antimicrobial Activity: The presence of halogen atoms enhances its ability to disrupt microbial cell membranes and inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dibromo-1H-indazole
- 3-Chloro-1H-indazole
- 5-Bromo-1H-indazole
Comparison
- 3,7-Dibromo-5-chloro-1H-indazole : Unique due to the presence of both bromine and chlorine atoms, offering diverse reactivity and biological activity.
- 3,5-Dibromo-1H-indazole : Lacks the chlorine atom, which may reduce its reactivity in certain nucleophilic substitution reactions.
- 3-Chloro-1H-indazole : Contains only one halogen atom, limiting its potential for multiple substitutions.
- 5-Bromo-1H-indazole : Similar to this compound but with fewer halogen atoms, affecting its overall chemical behavior.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in medicinal chemistry, biological studies, and material science.
Propriétés
Formule moléculaire |
C7H3Br2ClN2 |
|---|---|
Poids moléculaire |
310.37 g/mol |
Nom IUPAC |
3,7-dibromo-5-chloro-2H-indazole |
InChI |
InChI=1S/C7H3Br2ClN2/c8-5-2-3(10)1-4-6(5)11-12-7(4)9/h1-2H,(H,11,12) |
Clé InChI |
FOZUCSOJBAALNN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=NNC(=C21)Br)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


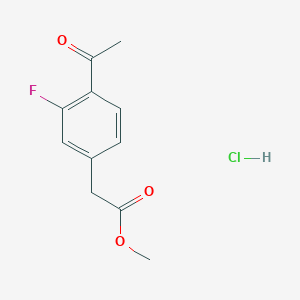
![2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13661183.png)
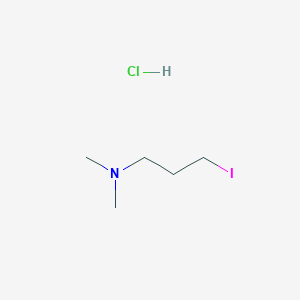
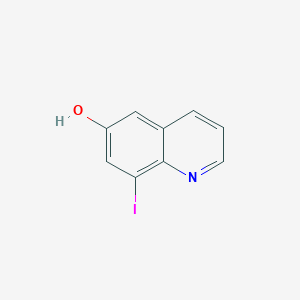

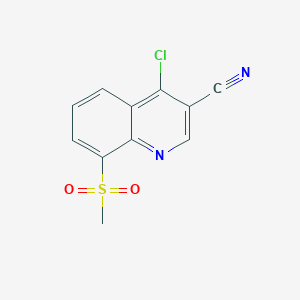
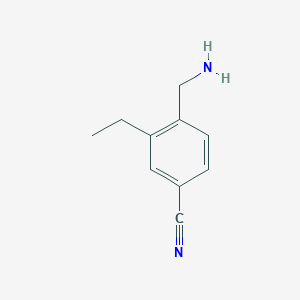
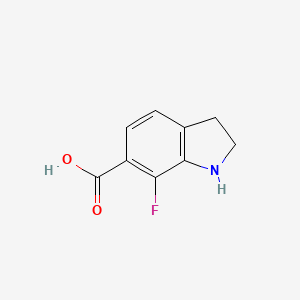
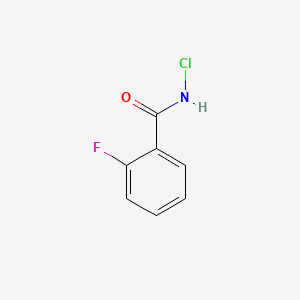

![3-(2-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661252.png)
![6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661254.png)
